Hydroxyitraconazole

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Itraconazole is synthesized as a metabolite of Itraconazole. The preparation involves the hydroxylation of Itraconazole, which can be achieved through various chemical reactions . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

In industrial settings, the production of Hydroxy Itraconazole involves the use of advanced chemical synthesis techniques. The process typically includes the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to prepare the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Itraconazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the compound’s structure and properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired outcome of the reaction .

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of Hydroxy Itraconazole. These derivatives can have different biological activities and properties .

Scientific Research Applications

Pharmacokinetics

Understanding the pharmacokinetics of hydroxyitraconazole is essential for optimizing its therapeutic use. Key findings from recent studies include:

- Absorption and Bioavailability : this compound exhibits a 1-compartment model for pharmacokinetics with mixed first-order and Michaelis-Menten elimination characteristics. Its bioavailability can be significantly affected by food intake, reducing absorption by approximately 27% when taken with meals .

- Population Pharmacokinetic Modeling : A study developed a model to analyze the pharmacokinetics of this compound in patients receiving itraconazole nanocrystal formulations. The analysis indicated that this compound levels were well correlated with itraconazole concentrations, allowing for effective monitoring and dose adjustments .

- Drug Interactions : this compound's serum concentrations can be significantly reduced by concurrent administration of certain medications like phenytoin. This interaction necessitates careful monitoring and potential dose adjustments to maintain therapeutic efficacy .

Antifungal Therapy

This compound is primarily used in the treatment of systemic fungal infections. Its applications include:

- Prophylaxis in Immunocompromised Patients : In HCT recipients, this compound has been used effectively for prophylaxis against invasive fungal diseases. A study involving ten HCT patients demonstrated that this compound provided adequate plasma concentrations without serious adverse events, showcasing its safety profile .

- Efficacy Against Specific Fungi : Research indicates that this compound has potent activity against various fungi, including Candida species and Aspergillus species. Its effectiveness is particularly noted in patients with hematologic malignancies or those undergoing solid organ transplantation .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Hematopoietic Cell Transplant Recipients : A Phase II study assessed the pharmacokinetics of this compound in HCT recipients receiving a nanocrystal formulation. Results indicated no breakthrough infections among participants, highlighting its efficacy as a prophylactic agent against invasive fungal infections .

- Drug Interaction Studies : A study examining the effects of this compound on tacrolimus and cyclosporine levels in liver transplant patients revealed significant interactions that necessitated careful monitoring to avoid toxicity .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with this compound:

| Parameter | Value/Observation |

|---|---|

| Bioavailability | Reduced by 27% with food intake |

| Elimination Model | Mixed first-order and Michaelis-Menten |

| Typical Serum Concentration | Correlates well with itraconazole levels |

| Adverse Events | Mild to moderate (e.g., dizziness, headache) |

| Efficacy Against Fungi | Effective against Candida and Aspergillus |

| Clinical Use Cases | Prophylaxis in HCT recipients |

Mechanism of Action

The mechanism of action of Hydroxy Itraconazole involves the inhibition of the cytochrome P450 enzyme family. This inhibition occurs when Hydroxy Itraconazole binds to the heme iron present in the cytochrome P450 enzyme, disrupting its ability to bind to its substrate. This leads to the inhibition of the metabolism of drugs, xenobiotics, and environmental pollutants .

Comparison with Similar Compounds

Hydroxy Itraconazole is unique compared to other similar compounds due to its specific hydroxylation and its potent antifungal properties. Similar compounds include:

Itraconazole: The parent compound from which Hydroxy Itraconazole is derived.

Ketoconazole: Another triazole antifungal agent with similar properties.

Fluconazole: A triazole antifungal agent used to treat various fungal infections.

Biological Activity

Hydroxyitraconazole (OH-ITZ) is a significant metabolite of itraconazole, an antifungal agent widely used in clinical settings. Understanding the biological activity of this compound is crucial for optimizing its therapeutic efficacy and safety profile, particularly in populations at risk for invasive fungal infections, such as hematopoietic cell transplant (HCT) recipients.

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted in the body. Studies have shown that this compound exhibits distinct pharmacokinetic properties compared to its parent compound, itraconazole.

Key Findings from Clinical Studies

- Population Pharmacokinetics : A Phase II study involving HCT recipients demonstrated that both itraconazole and this compound pharmacokinetics were best described by a semi-mechanistic model. This model included central and peripheral compartments for itraconazole and a separate compartment for this compound, indicating a complex interaction between the two compounds during metabolism .

- Concentration Ratios : Analysis of 1,223 human samples revealed a statistically significant correlation between levels of itraconazole and this compound (Pearson’s ). Notably, this compound levels were generally higher than those of itraconazole, with a median ratio of 1.73 .

- Adverse Events : In a study involving intravenous administration of itraconazole nanocrystal formulation (NCF), mild to moderate adverse events were reported in 80% of patients, although no serious adverse events occurred. This suggests that while this compound is generally well tolerated, monitoring for side effects remains essential .

Biological Activity

This compound possesses antifungal activity that complements that of itraconazole. Its effectiveness can be attributed to several mechanisms:

- Inhibition of Ergosterol Synthesis : this compound inhibits the enzyme lanosterol 14α-demethylase, which is critical in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts membrane integrity and function, leading to cell death .

- Enhanced Antifungal Efficacy : Studies have indicated that this compound may have enhanced antifungal potency against certain pathogens compared to itraconazole alone. For instance, it has shown improved activity against Candida species and Aspergillus species in vitro .

Data Summary

The following table summarizes key pharmacokinetic parameters associated with this compound based on recent studies:

| Parameter | Population Estimate | 95% Confidence Interval |

|---|---|---|

| Clearance (CL) (L/h) | 2.86 | 2.43 – 3.33 |

| Volume of Distribution (V) (L) | 43.1 | 36.9 – 50.4 |

| Interindividual Variability (IIV) on CL (%) | 22.8 | 15.4 – 34.5 |

| Residual Variability (%) | 48.8 | 45.7 – 52.8 |

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study in HCT Recipients : In a cohort study involving HCT recipients receiving this compound as part of their antifungal prophylaxis regimen, no breakthrough infections were reported during the treatment period, underscoring its potential effectiveness in high-risk populations .

- Therapeutic Drug Monitoring (TDM) : A study emphasized the importance of TDM for both itraconazole and this compound due to their variable pharmacokinetics in different patient populations. This approach can help tailor dosing regimens to achieve optimal therapeutic outcomes while minimizing toxicity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying hydroxyitraconazole in biological matrices, and how are they validated?

- Methodological Answer : this compound is typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key validation parameters include sensitivity (lower limit of quantification ~0.02 mg/L), specificity (separation from itraconazole and other metabolites), and linearity (e.g., 0.05–5 mg/L range). For example, Kousoulos et al. (2006) automated liquid-liquid extraction in 96-well plates for high-throughput analysis, achieving precision (CV <15%) and accuracy (85–115%) . Internal standards (e.g., deuterated analogs) are critical to minimize matrix effects .

Q. How do concomitant medications like anticonvulsants affect this compound pharmacokinetics?

- Methodological Answer : Enzyme-inducing drugs (e.g., phenytoin) reduce this compound exposure by >10-fold via CYP3A4 induction. To study such interactions, researchers should:

Design crossover trials with steady-state dosing of this compound and the interacting drug.

Collect serial blood samples over 24–48 hours post-dose.

Use population pharmacokinetic models to quantify clearance changes. Ducharme et al. (1995) demonstrated a tenfold reduction in this compound AUC when co-administered with phenytoin, necessitating dose adjustments .

Q. What are the best practices for bioanalytical method validation when studying this compound?

- Methodological Answer : Follow FDA/EMA guidelines for bioanalytical validation:

- Selectivity : Ensure no interference from plasma components or itraconazole.

- Linearity : Validate over the expected concentration range (e.g., 0.02–5 mg/L).

- Stability : Assess freeze-thaw, short-term, and long-term stability under storage conditions.

- Recovery : Optimize extraction efficiency (e.g., ≥80% via protein precipitation or solid-phase extraction). Law et al. (1994) validated a bioassay using this compound standards, emphasizing cross-reactivity testing with itraconazole .

Advanced Research Questions

Q. How can experimental designs like factorial analysis optimize this compound formulations?

- Methodological Answer : A 2³ factorial design (e.g., factors: polymer concentration, surfactant type, and drug loading) identifies critical parameters affecting nanoparticle encapsulation efficiency. For example:

- Response Surface Methodology (RSM) : Models interactions between variables to maximize bioavailability.

- In vitro-in vivo correlation (IVIVC) : Links dissolution profiles to pharmacokinetic outcomes. Box et al. (1978) provide statistical frameworks for such optimization .

Q. What methodological challenges arise when integrating this compound data into therapeutic drug monitoring (TDM) protocols?

- Methodological Answer : Key challenges include:

- Metabolite Activity : this compound contributes ~50% of antifungal activity, yet TDM often measures only itraconazole. Mouton et al. (2006) proposed summing itraconazole + this compound concentrations for correlation with clinical outcomes .

- Target Thresholds : Optimal combined trough levels for prophylaxis are ≥1.0 mg/L, but inter-patient variability (e.g., CYP2C19 polymorphisms) complicates standardization .

- Sampling Strategy : Trough levels (pre-dose) are critical, but longitudinal sampling may better predict AUC/MIC ratios .

Q. How do pharmacodynamic models account for this compound’s contribution to antifungal efficacy?

- Methodological Answer : Develop mechanism-based models incorporating:

- Protein Binding : Adjust for free fractions (this compound is 99% protein-bound).

- Time-Kill Assays : Quantify synergistic effects between itraconazole and this compound against Aspergillus spp.

- Monte Carlo Simulations : Predict probability of target attainment (PTA) using population PK/PD data. Evidence from Medical Mycology (2016) shows no significant difference in efficacy between patients with/without detectable this compound, suggesting complex interactions .

Properties

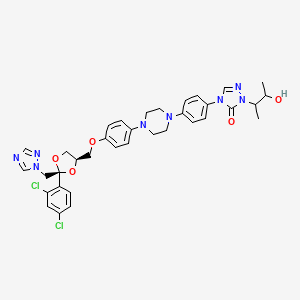

IUPAC Name |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-SQWDFJLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207970-87-4 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207970874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2BAV045O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.